molecular formula C14H13N3OS B14919482 1-(1,3-benzothiazol-2-yl)-3-methyl-4-(prop-2-en-1-yl)-1H-pyrazol-5-ol

1-(1,3-benzothiazol-2-yl)-3-methyl-4-(prop-2-en-1-yl)-1H-pyrazol-5-ol

Cat. No.: B14919482
M. Wt: 271.34 g/mol
InChI Key: IKOOGLBBJFOTED-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)-3-methyl-4-(prop-2-en-1-yl)-1H-pyrazol-5-ol is a complex organic compound that features a benzothiazole ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-3-methyl-4-(prop-2-en-1-yl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form an intermediate, which is then cyclized with a hydrazine derivative to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)-3-methyl-4-(prop-2-en-1-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-3-methyl-4-(prop-2-en-1-yl)-1H-pyrazol-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-methyl-4-(prop-2-en-1-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-benzothiazol-2-yl)-3-methyl-4-(prop-2-en-1-yl)-1H-pyrazol-5-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of benzothiazole and pyrazole rings makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-methyl-4-prop-2-enyl-1H-pyrazol-3-one

InChI

InChI=1S/C14H13N3OS/c1-3-6-10-9(2)16-17(13(10)18)14-15-11-7-4-5-8-12(11)19-14/h3-5,7-8,16H,1,6H2,2H3

InChI Key

IKOOGLBBJFOTED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)CC=C

Origin of Product

United States

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